molecular formula C13H19FN2O3S B5993706 N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide

N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B5993706
M. Wt: 302.37 g/mol
InChI Key: DMIGTYHYKVFHLF-UHFFFAOYSA-N
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Description

N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a butan-2-yl group, a dimethylsulfamoyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-5-9(2)15-13(17)11-8-10(6-7-12(11)14)20(18,19)16(3)4/h6-9H,5H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIGTYHYKVFHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzamide core, followed by the introduction of the butan-2-yl and dimethylsulfamoyl groups. Common reagents used in these reactions include fluorobenzoyl chloride, butan-2-amine, and dimethylsulfamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or fluorobenzenes.

Scientific Research Applications

N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzamide moiety is crucial for binding to these targets, while the butan-2-yl and dimethylsulfamoyl groups modulate its activity and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-5-(dimethylsulfamoyl)-2-methylbenzamide
  • N-butan-2-yl-5-chloro-2,4-dimethoxyaniline

Uniqueness

N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts.

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